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4H-1-Benzopyran-4-one, 2-amino-6-methyl-

Cat. No.: B11912347
CAS No.: 120869-42-3
M. Wt: 175.18 g/mol
InChI Key: HWTQKOIFMBMVFG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzopyran-4-one Chemistry

The journey into the world of benzopyran-4-ones, or chromones, began with the isolation of naturally occurring flavonoids, which feature this core structure. Early research focused on the extraction and structural elucidation of these compounds from various plant sources. A pivotal moment in the evolution of this field was the development of synthetic methodologies, which allowed for the creation of a diverse range of chromone (B188151) derivatives not found in nature.

One of the classical methods for synthesizing the chromone scaffold is the Simonis reaction, first reported in 1913. This reaction involves the condensation of a phenol (B47542) with a β-ketoester in the presence of a dehydrating agent like phosphorus pentoxide. acs.org Another foundational method is the Ruhemann reaction, which utilizes the reaction of a phenol with acetylenic dicarboxylic acids or their esters. acs.org Over the decades, numerous other synthetic strategies have been developed, providing chemists with a versatile toolbox to construct and modify the chromone skeleton. nih.govresearchgate.net

Significance of the Chromone Scaffold in Medicinal Chemistry Research

The chromone scaffold is widely recognized as a "privileged structure" in medicinal chemistry. nih.govresearchgate.netacs.org This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them fertile ground for drug discovery. The rigid, bicyclic nature of the chromone core provides a stable platform for the attachment of various functional groups, allowing for the fine-tuning of its pharmacological properties.

The versatility of the chromone scaffold is demonstrated by its presence in compounds with a broad spectrum of biological activities, including but not limited to:

Anticancer agents: Certain benzopyran-4-one derivatives have shown potential as anticancer agents. wikipedia.orgmdpi.com

Antimicrobial agents: The chromone framework has been utilized in the development of compounds with activity against bacteria and fungi. acs.org

Anti-inflammatory agents: Chromone derivatives have been investigated for their potential to modulate inflammatory pathways. researchgate.net

Antioxidant properties: Many chromone-containing compounds exhibit antioxidant activity. researchgate.netnih.gov

Enzyme inhibitors: The scaffold has been a basis for the design of inhibitors for various enzymes, such as monoamine oxidase-B (MAO-B) and aldose reductase. researchgate.netacs.orgnih.gov

This wide range of biological activities has cemented the chromone scaffold as a valuable starting point for the development of new therapeutic agents. acs.orgnih.govacs.org

Overview of 2-amino-6-methyl Substitution within the 4H-1-Benzopyran-4-one Framework

The introduction of specific substituents onto the chromone core can dramatically influence its biological activity. The focus of this article, 4H-1-Benzopyran-4-one, 2-amino-6-methyl-, features two key substitutions: an amino group at the 2-position and a methyl group at the 6-position.

The 2-amino group is a particularly interesting functional group in the context of chromone chemistry. The synthesis of 2-amino-4H-pyran derivatives, which are structurally related, has been a subject of study, with these compounds showing potential as antimicrobial agents. nih.gov The presence of an amino group can introduce hydrogen bonding capabilities and alter the electronic properties of the chromone ring system, which can in turn affect its interaction with biological targets.

Current Research Landscape and Outstanding Academic Questions

The current research landscape for chromone derivatives remains vibrant and highly active. researchgate.netacs.org Much of the ongoing work is focused on the synthesis of novel derivatives and the evaluation of their biological activities. mdpi.com For the specific compound 4H-1-Benzopyran-4-one, 2-amino-6-methyl-, several key academic questions remain:

Optimized Synthesis: While general methods for chromone synthesis exist, what are the most efficient and high-yielding synthetic routes specifically for 2-amino-6-methyl substituted chromones?

Biological Activity Spectrum: What is the full range of biological activities for this specific compound? Does it exhibit anticancer, antimicrobial, anti-inflammatory, or other properties?

Structure-Activity Relationships (SAR): How do the 2-amino and 6-methyl groups contribute to its biological activity? What would be the effect of modifying or replacing these groups?

Mechanism of Action: If biological activity is observed, what are the underlying molecular mechanisms? Which specific cellular pathways or protein targets are involved?

Potential as a Research Tool: Could this compound serve as a valuable chemical probe to study specific biological processes or as a starting point for the development of more potent and selective analogs?

Addressing these questions through further research will be crucial to fully understand the potential of 4H-1-Benzopyran-4-one, 2-amino-6-methyl- and its place in the broader field of medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B11912347 4H-1-Benzopyran-4-one, 2-amino-6-methyl- CAS No. 120869-42-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120869-42-3

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2-amino-6-methylchromen-4-one

InChI

InChI=1S/C10H9NO2/c1-6-2-3-9-7(4-6)8(12)5-10(11)13-9/h2-5H,11H2,1H3

InChI Key

HWTQKOIFMBMVFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 4h 1 Benzopyran 4 One, 2 Amino 6 Methyl and Analogues

Multi-component Reaction Strategies for Chromone (B188151) Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic tools that offer atom economy, procedural simplicity, and the ability to generate molecular complexity in a single step. ias.ac.in They are particularly valuable for creating libraries of structurally diverse compounds for biological screening.

The synthesis of the 2-amino-4H-chromene core, a frequent precursor to the target 2-amino-chromen-4-one, is often achieved through one-pot, three-component reactions. A common and effective method involves the condensation of a salicylaldehyde (B1680747) derivative, malononitrile, and a third component, often another nucleophile or an aldehyde. ajgreenchem.comcdnsciencepub.com

This reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, forming a reactive α,β-unsaturated nitrile. This intermediate then undergoes a Michael addition with the phenolic hydroxyl group, followed by an intramolecular cyclization to yield the 2-amino-4H-chromene ring system. cdnsciencepub.com

Various catalysts have been employed to facilitate this transformation, including basic catalysts like piperidine (B6355638), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and ammonium (B1175870) acetate (B1210297), as well as Lewis acids such as indium(III) chloride. ias.ac.incdnsciencepub.comnih.govnih.gov The use of microwave irradiation has been shown to accelerate the reaction, leading to shorter reaction times and improved yields. ias.ac.inajgreenchem.com For instance, the synthesis of 2-amino-4H-chromene derivatives has been successfully achieved under solvent-free conditions using a magnetic catalyst like ilmenite (B1198559) (FeTiO3) with microwave assistance, highlighting a green chemistry approach. ajgreenchem.com

To synthesize the specific target, 2-amino-6-methyl-4H-1-benzopyran-4-one, a 4-methylsalicylaldehyde (2-hydroxy-5-methylbenzaldehyde) would be the appropriate starting phenol (B47542). The subsequent oxidation of the 4H-chromene to the 4-oxo-chromone can be a challenging step and often requires specific oxidizing agents.

Table 1: Catalysts and Conditions for One-Pot Synthesis of 2-Amino-4H-chromenes

CatalystReactantsConditionsYieldReference
Ilmenite (FeTiO3)Aromatic aldehydes, malononitrile, naphtholMicrowave, solvent-freeExcellent ajgreenchem.com
Ammonium AcetatePyrazole-4-carbaldehydes, naphthols, malononitrileMicrowave, ethanolModerate to Potent ias.ac.in
DBUSalicylaldehydes, malononitrile, nitroalkanesRoom temperature, water75-85% nih.gov
InCl3Salicylaldehydes, malononitrile, cyclic nucleophilesRoom temperature, ethanol78-85% cdnsciencepub.com
PiperidineSubstituted salicylaldehydes, malononitrile, various aldehydesEthanol51-70% nih.gov

The Pechmann condensation is a cornerstone reaction for the synthesis of coumarins, which are isomers of chromones (benzopyran-2-ones instead of benzopyran-4-ones). It involves the reaction of a phenol with a β-ketoester under acidic conditions. wikipedia.orgnumberanalytics.comorganic-chemistry.org The mechanism typically involves an initial transesterification followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, and subsequent dehydration. wikipedia.org

While the Pechmann condensation directly yields coumarins, a related reaction known as the Simonis chromone cyclization produces chromones. The Simonis reaction also uses a phenol and a β-ketoester, but the choice of catalyst, often phosphorus pentoxide (P2O5), directs the cyclization differently. wikipedia.orgijrar.org In this case, the ketone of the β-ketoester reacts with the phenol's hydroxyl group first, followed by cyclization at the ester group. wikipedia.org The presence of an alkyl group on the α-position of the β-ketoester generally favors the formation of the chromone product. ijrar.org

For the synthesis of 6-methylchromone (B1361143) derivatives, p-cresol (B1678582) would be the starting phenol. Reaction with a suitable β-ketoester under Simonis conditions would lead to the desired 6-methylchromone core.

Regioselective Functionalization Approaches

The introduction of a 2-amino group onto a pre-formed chromone ring can be achieved through various methods. One approach involves the use of the Vilsmeier-Haack reagent, which can lead to the formation of 2-aminochromones among other products, though this method can suffer from poor yields and side reactions. ijrar.org

A more common strategy involves building the ring with the amino group already incorporated, as seen in the multicomponent reactions with malononitrile. nih.gov Once the 2-aminochromene or 2-aminochromone is formed, the amino group can be further modified. For example, it can be acylated, alkylated, or used as a handle for constructing fused heterocyclic rings. The reaction of 2-amino-3-carbonitrile-4H-chromenes with formamide (B127407) can lead to pyrimidochromene derivatives. psu.edu

The 6-methyl group on the benzopyran-4-one ring is typically introduced by using a starting material that already contains this substituent. The most direct approach is to begin the synthesis with 4-methylphenol (p-cresol) or a derivative thereof, such as 2-hydroxy-5-methylacetophenone. researchgate.net For instance, in the Simonis reaction, condensing p-cresol with a β-ketoester would yield a 6-methylchromone. wikipedia.orgijrar.org

Derivatization of the 6-methyl group itself is less common but can be achieved through standard benzylic functionalization reactions if the conditions are compatible with the chromone core. These could include radical halogenation followed by nucleophilic substitution to introduce a variety of functional groups. Another possibility is the oxidation of the methyl group to a carboxylic acid, which can then be converted into esters, amides, or other derivatives.

Catalysis in Benzopyran-4-one Synthesis

Catalysis is integral to the efficient and selective synthesis of benzopyran-4-ones. A wide range of catalysts, from simple acids and bases to complex transition metal systems, have been developed.

Acid Catalysis : Strong Brønsted acids like sulfuric acid and methanesulfonic acid, as well as Lewis acids such as aluminum chloride, are traditionally used in Pechmann and Simonis reactions to promote the condensation and cyclization steps. ijrpc.comwikipedia.org Heterogeneous acid catalysts, like KHSO4, have been employed for the synthesis of flavones (2-phenylchromones) in solvent-free conditions, offering advantages in terms of catalyst recovery and environmental impact. researchgate.net

Base Catalysis : Organic bases like piperidine and DBU are frequently used in the multicomponent synthesis of 2-amino-4H-chromenes. nih.govnih.gov They act by deprotonating the active methylene (B1212753) compounds (like malononitrile) and the phenolic hydroxyl group, facilitating the initial condensation and subsequent cyclization steps.

Metal Catalysis : Palladium catalysts are widely used in modern organic synthesis for constructing the chromone scaffold. For example, palladium-catalyzed carbonylative cyclization of o-iodophenols with terminal acetylenes provides an efficient route to chromones. organic-chemistry.org Similarly, palladium-catalyzed intramolecular acylation of alkenyl bromides has been developed for the synthesis of flavones. researchgate.net Rhodium(III)-catalyzed C-H activation and annulation of salicylaldehydes with propargylic acetates is another advanced method for the regioselective synthesis of 3-vinyl chromones. researchgate.net

Organocatalysis : The use of small organic molecules as catalysts has gained prominence. Amine catalysts have been utilized in enantioselective Diels-Alder reactions to construct chiral bridged tricyclic benzopyrans. thieme-connect.com 2-Aminopyridine (B139424) has been reported as an effective and low-cost organocatalyst for the synthesis of polyfunctionalized 4H-pyrans at room temperature. tandfonline.com

Table 2: Summary of Catalytic Approaches in Benzopyran-4-one Synthesis

Catalyst TypeExample CatalystReaction TypeReference
Brønsted AcidSulfuric Acid (H2SO4)Pechmann Condensation wikipedia.orgorganic-chemistry.org
Lewis AcidIndium(III) Chloride (InCl3)MCR for 2-Amino-4H-chromenes cdnsciencepub.com
BasePiperidine, DBUMCR for 2-Amino-4H-chromenes nih.govnih.gov
Transition MetalPalladium (Pd) complexesCarbonylative Cyclization organic-chemistry.org
Organocatalyst2-AminopyridineMCR for 4H-Pyrans tandfonline.com

Application of Nanocatalysts (e.g., Nanocopper Iodide on Layered Double Hydroxides)

The use of heterogeneous nanocatalysts has emerged as a superior strategy in organic synthesis, offering advantages such as high efficiency, operational simplicity, and catalyst recyclability. These catalysts provide a large surface area for reactions to occur, often leading to higher yields and shorter reaction times.

Several types of nanocatalysts have been successfully employed for the synthesis of 2-amino-4H-chromene analogues. For instance, nano-silica (nano-SiO2) has been reported as a reusable and effective catalyst for the Knoevenagel-Michael cyclo-condensation reaction in an aqueous medium. biointerfaceresearch.com The reaction, conducted at 70 °C, yields the desired products in excellent yields, and the nanocatalyst can be recycled at least six times without a significant drop in its catalytic activity. biointerfaceresearch.com Another green approach utilizes cerium(IV) oxide (CeO2) nanopowder as a non-toxic, recyclable catalyst for the one-pot, multi-component synthesis of 2-amino-4H-benzopyran derivatives in water. ajgreenchem.com

While specific literature detailing the use of nanocopper iodide on layered double hydroxides for the synthesis of 2-amino-6-methyl-4H-1-benzopyran-4-one is sparse, related copper iodide-based nanocatalysts have been documented. For example, a poly(4-vinyl pyridine)-supported copper(I) iodide nanocatalyst (P4VPy-CuI) is mentioned among various catalysts for synthesizing 2-amino-4H-chromenes, highlighting the utility of copper iodide systems in this transformation. biointerfaceresearch.com These supported nanocatalysts combine the high reactivity of copper iodide with the stability and recyclability offered by the polymeric or inorganic support, aligning with the principles of sustainable chemistry. The mechanism generally involves the nanocatalyst activating the reactants to facilitate the tandem Knoevenagel condensation and subsequent Michael addition/cyclization. biointerfaceresearch.com

NanocatalystReactantsSolventTemperatureTimeYield (%)Reference
Nano-SiO2 (20 mol%)Aromatic Aldehyde, Malononitrile, ResorcinolH2O70 °C15-25 min90-98 biointerfaceresearch.com
Nano-CeO2 (0.05 g)Aromatic Aldehyde, Malononitrile, DimedoneH2OReflux30-60 min85-96 ajgreenchem.com

Organocatalytic and Acid-Catalyzed Approaches

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has become a powerful tool in organic synthesis. chiba-u.jp It offers a greener alternative to metal-based catalysts, avoiding issues of toxicity and cost. For the synthesis of 2-amino-4H-chromenes, various organocatalysts have been explored.

L-proline, a naturally occurring amino acid, has been successfully used as a recyclable, bio-organic catalyst for the one-pot, three-component reaction of aldehydes, malononitrile, and resorcinol. jmchemsci.com This method is noted for its high product yields, use of a green solvent, and short reaction times. jmchemsci.com Similarly, 2-aminopyridine has been shown to be a low-cost and effective organocatalyst for the domino synthesis of diverse 4H-pyrans at room temperature. tandfonline.com The development of chiral organocatalysts has also enabled the asymmetric synthesis of 2-amino-4H-chromenes, providing access to enantiomerically enriched products, which is crucial as different enantiomers can exhibit distinct biological activities. researchgate.net

Conventional synthesis of benzopyrans often relied on acid or base catalysis (e.g., piperidine, triethylamine), but these methods typically suffer from long reaction times, modest yields, and the use of hazardous organic solvents. researchgate.net Modern acid-catalyzed approaches aim to overcome these limitations. For example, tungstic acid functionalized SBA-15, a solid acid catalyst, has been developed for the synthesis of 2-amino-4H-chromenes in aqueous media, demonstrating high efficiency and reusability. researchgate.net

Catalyst (mol%)ReactantsSolventConditionsTimeYield (%)Reference
L-ProlineAldehyde, Malononitrile, ResorcinolEtOHReflux1-2 h85-95 jmchemsci.com
2-AminopyridineAryl Aldehyde, Malononitrile, 1,3-DiketonesEtOHRT15-30 min89-96 tandfonline.com
p-Dimethylaminopyridine (10 mol%)Aromatic Aldehyde, Malononitrile, Activated Phenol-Microwave3-5 min88-96 researchgate.net
Chiral Bifunctional Organocatalyst2-Arylidenemalononitrile, 5,5-Dimethylcyclohexane-1,3-dioneTolueneRT24 hup to 99 researchgate.net

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes. For the synthesis of 2-amino-6-methyl-4H-1-benzopyran-4-one and its analogues, this involves minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of alternative reaction media, such as water or solvent-free systems, and employing energy-efficient activation methods like microwave irradiation.

Solvent-Free and Aqueous Media Reactions

Performing organic reactions in water or without any solvent are cornerstone practices of green chemistry. Water is a desirable solvent due to its non-toxic, non-flammable, and inexpensive nature. Numerous protocols for the synthesis of 2-amino-4H-chromenes in aqueous media have been reported. researchgate.nettandfonline.com These reactions are often facilitated by catalysts that are effective in water, such as ammonium acetate or various nanocatalysts. ajgreenchem.comtandfonline.com For example, a highly efficient synthesis of dihydro-4H-benzo[g]chromene derivatives was achieved in an ethanol-water mixture at room temperature, affording excellent yields in very short reaction times. tandfonline.com In some cases, catalyst-free synthesis is possible in aqueous ethanol, further enhancing the green credentials of the process. nih.gov

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. A facile one-pot synthesis of 2-amino-4H-pyrans and their benzopyran analogues has been described using magnesium oxide as a recyclable catalyst under solvent-free conditions, resulting in very good yields. nih.gov Glycerol has also been utilized as a reusable and biodegradable promoting medium for the catalyst-free synthesis of 2-amino-4H-chromenes, highlighting another innovative approach to avoid conventional solvents. tandfonline.com

ConditionsCatalystReactantsTimeYield (%)Reference
Aqueous EtOH, RT, UltrasoundAmmonium Acetate (20 mol%)Aldehyde, Active Methylene Compound, 2-Hydroxynaphthalene-1,4-dione5-15 min91-98 tandfonline.com
H2O, 90 °CTriethylbenzylammonium chloride (TEBA)Aromatic Aldehyde, Malononitrile, 1,3-Cyclohexanedione4-10 hExcellent researchgate.net
Solvent-free, 80 °CMagnesium OxideAromatic Aldehyde, Malononitrile, Dimedone1-2 h88-94 nih.gov
Glycerol, 90 °CNoneAldehyde, Malononitrile, Resorcinol25-60 min85-96 tandfonline.com

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by offering dramatically reduced reaction times, improved yields, and often higher product purity compared to conventional heating methods. organic-chemistry.org The technique utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture.

The synthesis of 2-amino-4H-chromene derivatives has been significantly optimized using microwave irradiation. Reactions that take several hours under conventional heating can often be completed in a matter of minutes. researchgate.netingentaconnect.com For instance, the synthesis of 2-amino-4H-chromenes catalyzed by a water extract of plant ash (HRSPLAE) was achieved in just 3-5 minutes under microwave irradiation, with yields ranging from 80-95%. ingentaconnect.com This method combines the benefits of a green catalyst with the energy efficiency of microwave heating. ingentaconnect.com In some cases, microwave-assisted synthesis can proceed efficiently even without a catalyst, as demonstrated in the preparation of substituted 1,2,4-triazoles from hydrazines and formamide. organic-chemistry.org The application of microwaves is particularly effective for multi-component reactions under solvent-free conditions, representing a highly efficient and environmentally friendly synthetic strategy. umich.edu

CatalystConditionsTime (Microwave)Yield (%)Reference
HRSPLAE (Plant Ash Extract)Solvent-free3-5 min80-95 ingentaconnect.com
p-Dimethylaminopyridine (10 mol%)Solvent-free3-5 min88-96 researchgate.net
NoneSolvent-free1.5-2.5 min89-96 umich.edu
DBU1,4-Dioxane, 40 °C3 minup to 65 nih.gov

Structure Activity Relationship Sar Studies of 4h 1 Benzopyran 4 One, 2 Amino 6 Methyl Derivatives

Influence of the 2-Amino Substituent on Biological Activity

The substituent at the 2-position of the chromone (B188151) nucleus plays a pivotal role in modulating the biological activity of these compounds. While direct studies on the 2-amino-6-methyl variant are limited, research on related 2-substituted chromones provides valuable insights. For instance, in a series of chroman-4-one derivatives studied for their inhibitory effects, the nature of the substituent at the 2-position was found to be critical. It has been demonstrated that the length and branching of an alkyl chain at this position can significantly alter inhibitory activity. acs.org For example, a pentyl group was found to be more optimal than both shorter (n-propyl) and longer (n-heptyl) alkyl chains, suggesting a specific spatial requirement in the binding pocket of the target enzyme. acs.org

Impact of the 6-Methyl Substituent on Pharmacological Profiles

The 6-position of the chromone ring is another key site for structural modification that profoundly impacts pharmacological properties. Studies on various chromone derivatives have consistently shown that substituents at this position are important for activity. For instance, in a study of chroman-4-one based sirtuin 2 inhibitors, a compound lacking a substituent at the 6-position was found to be significantly less potent than its substituted counterparts. acs.org This underscores the importance of substitution at this position for achieving significant inhibition.

The electronic nature and size of the substituent at the 6-position are both critical factors. Research has shown that larger substituents at the 6- and 8-positions are generally necessary for significant inhibitory activity. acs.org While both electron-donating and electron-withdrawing groups have been investigated, it has been observed that electron-poor chroman-4-ones are generally more potent inhibitors than electron-rich compounds. acs.org However, the replacement of halogens with methyl groups at the 6- and 8-positions resulted in a slight decrease in activity compared to chloro- and bromo-substituted analogs, but a clear increase compared to difluorinated ones. acs.org This suggests a complex interplay between size and electronic effects. In a separate study, the synthesis of 6-aminomethyl-2-aryl-1-benzopyran-4-one derivatives yielded compounds with significant anti-inflammatory and analgesic activities, further highlighting the importance of substitution at the 6-position. nih.gov The 6-methyl group in the subject compound, being a small, lipophilic, and weakly electron-donating group, would therefore be expected to influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its direct interactions with biological targets.

Positional and Electronic Effects of Remote Substituents on the Chromone Nucleus

The biological activity of chromone derivatives is not only influenced by substituents at the 2- and 6-positions but also by the positional and electronic effects of other substituents on the benzopyran nucleus. The Hammett equation has been utilized to interpret the effects of substituents on the NMR chemical shifts of chroman-4-one derivatives, revealing that the chemical shifts are sensitive to the electronic effect of the substituent attached to the aromatic ring. mdpi.com Generally, electron-donating groups lead to upfield shifts, while electron-withdrawing groups cause downfield shifts. mdpi.com

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional conformation of chromone derivatives is a critical factor that dictates their interaction with biological targets and, consequently, their bioactivity. Conformational analysis, often performed using a combination of X-ray crystallography, NMR spectroscopy, and computational modeling, provides insights into the spatial arrangement of atoms and functional groups. rsc.org These techniques can elucidate configurational and conformational aspects, which are essential for understanding how a molecule fits into a receptor's binding site. rsc.org

Comparative SAR with Other Chromone and Flavonoid Classes

The structure-activity relationship of 2-amino-6-methyl-4H-1-benzopyran-4-one derivatives can be further understood by comparing them with other classes of chromones and flavonoids. Flavonoids, which share the benzopyran-4-one core structure but have a phenyl substituent at the 2-position, offer a rich source for comparative analysis. nih.gov

One key difference is the nature of the C2-C3 bond. In many flavonoids, this is a double bond, contributing to the planarity of the heterocyclic ring. mdpi.com The presence or absence of this double bond, as well as the substitution pattern on the B-ring of flavonoids, significantly impacts their biological activities, such as their ability to inhibit enzymes like BACE1. nih.govmdpi.com For example, flavanones with sugar moieties have shown higher inhibitory activity against BACE1 compared to those without. nih.gov

In the broader class of chromones, the nature of the substituent at the 2-position is a major determinant of activity. While flavonoids are characterized by a 2-phenyl group, other chromones can have a variety of substituents, including alkyl, amino, or other heterocyclic rings. acs.orgnih.gov For instance, chromone alkaloids feature a nitrogen-containing heterocycle linked to the chromone nucleus. nih.govresearchgate.net

The following table provides a comparative overview of key structural features and their general influence on the activity of different chromone and flavonoid classes.

Feature2-Amino-6-methyl-chromoneFlavonoidsOther ChromonesGeneral Impact on Activity
2-Substituent Amino groupPhenyl ring (B-ring)Varied (alkyl, aryl, etc.)Crucial for target interaction; influences hydrogen bonding and steric fit. acs.orgnih.gov
6-Substituent Methyl groupOften hydroxyl or methoxyVariedModulates ADME properties and can be essential for potent activity. acs.orgnih.gov
C2-C3 Bond Single bondOften a double bondCan be single or doubleAffects the planarity and overall conformation of the molecule. mdpi.com
B-Ring Hydroxylation Not applicableCommonNot applicableImportant for antioxidant and enzyme inhibitory activities in flavonoids. researchgate.net

This comparative approach allows for the extrapolation of SAR principles from well-studied flavonoid and chromone classes to the less explored 2-amino-6-methyl-4H-1-benzopyran-4-one derivatives, providing a framework for the rational design of new analogs with enhanced pharmacological profiles.

Computational Chemistry and Molecular Modeling Studies of 4h 1 Benzopyran 4 One, 2 Amino 6 Methyl

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in virtual screening and understanding the structural basis of a ligand's biological activity.

Derivatives of the 4H-chromen-4-one scaffold have been identified as inhibitors of various enzymes, including monoamine oxidase (MAO) and lipoxygenase (LOX), which are significant targets in medicinal chemistry. Molecular docking simulations are employed to predict the binding affinity and interaction patterns of 4H-1-Benzopyran-4-one, 2-amino-6-methyl- within the active sites of these enzymes.

Docking studies reveal that the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a key indicator of inhibitory potential. For instance, studies on similar heterocyclic compounds targeting human monoamine oxidase B (hMAO-B) have shown that potent inhibitors achieve highly negative binding energy scores. nih.gov The simulations for 4H-1-Benzopyran-4-one, 2-amino-6-methyl- would involve placing the molecule into the enzyme's binding pocket and evaluating the energetic favorability of various poses.

The analysis focuses on key molecular interactions:

Hydrogen Bonds: The amino group (-NH2) at the C2 position and the carbonyl oxygen (=O) at the C4 position of the benzopyranone core are prime candidates for forming hydrogen bonds with amino acid residues in the enzyme's active site.

Hydrophobic Interactions: The methyl group at the C6 position and the benzene (B151609) ring of the chromenone structure can engage in hydrophobic and π-alkyl interactions with nonpolar residues.

π-π Stacking: The aromatic system of the benzopyranone core can participate in π-π stacking or T-shaped interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan within the binding site.

These interactions collectively determine the stability of the ligand-enzyme complex. For example, in docking simulations of related chromonyl-pyrimidine compounds, the ketone oxygen atom was observed forming a critical hydrogen bond within the quinone-binding site of certain enzymes. researchgate.net

Table 1: Representative Molecular Docking Results for Chromenone Derivatives with Target Enzymes
Target EnzymeLigand ScaffoldBinding Energy (kcal/mol)Key Interacting ResiduesPrimary Interactions
MAO-BPhenylxanthine-10.16Tyr435, Gln206Hydrogen Bonding, π-π Stacking
15-Lipoxygenase (Soybean)Pyrimido[4,5-b] amazonaws.commdpi.combenzothiazine-7.5 to -9.0His518, Leu773Hydrophobic, Coordination with Fe ion
Acetylcholinesterase(aminoalkoxy)chromone-8.5Trp84, Phe330π-π Stacking

Beyond enzymatic inhibition, computational studies explore the binding of 4H-1-Benzopyran-4-one, 2-amino-6-methyl- to various receptors. For example, the chromenone scaffold has been investigated for its affinity towards sigma (σ) receptors, which are implicated in neurological disorders. nih.gov

Molecular docking helps to elucidate the specific binding mode within the receptor's active site. By analyzing the docked pose, researchers can identify the crucial amino acid residues that form the binding pocket. nih.gov Studies on related chromenone ligands have demonstrated that a combination of a basic nitrogen center and hydrophobic regions are key for high affinity at the σ1 receptor. nih.gov For 4H-1-Benzopyran-4-one, 2-amino-6-methyl-, the amino group could serve as the key basic center, while the benzopyran ring system provides the necessary hydrophobic character.

The exploration of the binding site involves:

Cavity Identification: Algorithms are used to identify potential binding pockets on the receptor surface.

Residue Mapping: The docked ligand is analyzed to map all receptor residues within a certain distance (e.g., 4-5 Å), identifying those that contribute to the binding energy.

Visualization: 2D and 3D diagrams are generated to visualize the network of interactions, including hydrogen bonds, hydrophobic contacts, and electrostatic interactions, which stabilize the ligand within the binding site.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic properties and energetic landscape of a molecule.

Quantum chemical methods like Density Functional Theory (DFT) are used to elucidate the electronic structure of 4H-1-Benzopyran-4-one, 2-amino-6-methyl-. A key aspect of this analysis is the characterization of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. mdpi.com In related 2-amino-benzopyran structures, the HOMO and LUMO orbitals are often distributed over the benzopyran moiety, indicating this part of the molecule is highly involved in chemical reactions. mdpi.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution, identifying nucleophilic (electron-rich, typically colored red) and electrophilic (electron-poor, typically colored blue) regions of the molecule. This information is vital for predicting how the molecule will interact with biological targets.

Table 2: Key Parameters from Quantum Chemical Calculations and Their Significance
ParameterSignificance
HOMO EnergyIndicates electron-donating capability; higher energy suggests greater reactivity as a nucleophile.
LUMO EnergyIndicates electron-accepting capability; lower energy suggests greater reactivity as an electrophile.
HOMO-LUMO GapRepresents chemical reactivity and stability. A smaller gap implies higher reactivity.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution, predicting sites for electrostatic interactions and reactivity.

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformation energy profiling involves calculating the potential energy of a molecule as one or more of its rotatable bonds are twisted. This analysis identifies low-energy, stable conformations and the energy barriers between them.

For 4H-1-Benzopyran-4-one, 2-amino-6-methyl-, the key points of flexibility would be the rotation of the amino group and the methyl group. However, the core benzopyran-4-one ring system is largely rigid and planar. researchgate.netnih.gov Studies on similar 4H-pyran rings have sometimes revealed a boat or distorted envelope conformation. nih.govresearchgate.net Quantum mechanical calculations can map the potential energy surface associated with any deviations from planarity, providing insight into the most stable geometry of the ring system. nih.gov This information is crucial for ensuring that the conformation used in docking studies is energetically favorable.

Molecular Dynamics Simulations for System Stability and Ligand Dynamics

While molecular docking provides a static snapshot of a ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the complex and the flexibility of the ligand and protein.

An MD simulation of the 4H-1-Benzopyran-4-one, 2-amino-6-methyl- bound to a target enzyme like MAO-B would typically run for hundreds of nanoseconds. nih.gov During the simulation, several parameters are analyzed to assess the stability of the system:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein backbone and the ligand's position from their initial docked pose. A stable RMSD value over time indicates that the complex has reached equilibrium and the ligand remains securely in the binding pocket. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein. Residues in the binding site that interact with the ligand are expected to show lower fluctuation, indicating a stable interaction.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking is monitored throughout the simulation. Stable hydrogen bonds are a strong indicator of a durable ligand-receptor interaction.

These simulations confirm whether the binding pose predicted by docking is stable over time and provide a more realistic understanding of the dynamic interactions that govern molecular recognition. nih.gov

In Silico Screening and Virtual Library Design for Novel Derivatives

In the realm of modern drug discovery, in silico screening and the design of virtual compound libraries represent a cornerstone for the rapid and cost-effective identification of novel therapeutic agents. These computational techniques allow researchers to design and evaluate vast numbers of molecules for their potential biological activity before committing to costly and time-consuming chemical synthesis. For the scaffold 4H-1-Benzopyran-4-one, 2-amino-6-methyl-, these methods provide a powerful avenue to explore its therapeutic potential by systematically modifying its structure to enhance potency and selectivity against various biological targets.

The process begins with the core structure of 2-amino-6-methyl-4H-1-benzopyran-4-one, which serves as a template. A virtual library is then constructed by adding a diverse array of chemical functional groups at specific, synthetically accessible positions on the scaffold. The primary points for modification typically include the amino group at the C2 position and various points on the aromatic ring, such as the C5, C7, and C8 positions. The selection of these functional groups is guided by principles of medicinal chemistry to probe interactions like hydrogen bonding, hydrophobic interactions, and electrostatic interactions within a target's binding site. This approach enables the creation of a large, focused library of novel derivatives with tailored physicochemical properties.

Table 1: Illustrative Design of a Virtual Library Based on the 2-amino-6-methyl-4H-1-benzopyran-4-one Scaffold

Compound ID Scaffold R1 (at C2-amino) R2 (at C7) R3 (at C8)
AMBP-0012-amino-6-methyl-4H-1-benzopyran-4-one-H-H-H
AMBP-002"-C(O)CH₃ (Acetyl)-H-H
AMBP-003"-C(O)Ph (Benzoyl)-H-H
AMBP-004"-H-OCH₃ (Methoxy)-H
AMBP-005"-H-Cl (Chloro)-H
AMBP-006"-C(O)CH₃ (Acetyl)-OCH₃ (Methoxy)-H
AMBP-007"-H-H-Br (Bromo)
AMBP-008"-C(O)Ph (Benzoyl)-Cl (Chloro)-Br (Bromo)

This table is for illustrative purposes and represents a small subset of a potential virtual library.

Once the virtual library is designed, the next step is in silico screening, most commonly performed using molecular docking. This technique predicts the preferred orientation of a ligand (a derivative from the virtual library) when bound to a specific region of a target protein, such as the active site of an enzyme. The strength of this interaction is quantified by a scoring function, which estimates the binding affinity, often expressed as a binding energy in kcal/mol.

For instance, given that many chromone (B188151) derivatives have shown activity as kinase inhibitors, this virtual library could be screened against the ATP-binding site of a specific protein kinase, such as a Mitogen-Activated Protein (MAP) kinase nih.gov. The docking simulation evaluates each of the designed derivatives, and the results are used to rank them based on their predicted binding affinities. Compounds with the most favorable (i.e., most negative) docking scores are identified as "hits" and prioritized for further analysis. This analysis involves examining the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts with key amino acid residues—that contribute to the strong binding nih.gov.

Following the initial screen, the top-ranked virtual hits are typically subjected to further computational filtering based on their predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This step is crucial for eliminating compounds that are likely to fail later in the drug development pipeline due to poor pharmacokinetics or toxicity. Properties such as oral bioavailability, aqueous solubility, and adherence to established drug-likeness filters like Lipinski's Rule of Five are assessed. unar.ac.idnih.gov

The combined results from molecular docking and ADMET profiling allow researchers to select a small, manageable number of the most promising derivatives for chemical synthesis and subsequent in vitro biological testing. This targeted approach significantly enhances the efficiency of lead optimization by focusing resources on compounds with the highest probability of success.

Table 2: Hypothetical In Silico Screening and ADMET Prediction for Top Derivatives Targeting a Protein Kinase

Compound ID Binding Energy (kcal/mol) Key Interacting Residues H-Bonds Lipinski Violations Predicted Oral Bioavailability
AMBP-006-9.2Val23, Ala40, Lys42, Leu9530High
AMBP-003-8.8Val23, Leu95, Asp11020High
AMBP-008-8.5Val23, Ala40, Tyr44, Leu9520Medium
AMBP-002-7.9Val23, Lys4220High

Disclaimer: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the results of a typical in silico screening process. Binding energies and interacting residues are representative examples.

Analytical Applications and Methodologies Utilizing 4h 1 Benzopyran 4 One Derivatives

Utilization as Complexing and Chelating Reagents

The core structure of 4H-1-benzopyran-4-one, featuring a carbonyl group and a heterocyclic oxygen atom, provides potential sites for coordination with metal ions. The introduction of an amino group at the 2-position and a methyl group at the 6-position can modulate the electron density and steric factors of the molecule, thereby influencing its chelating properties. While direct studies on the complexing behavior of 2-amino-6-methyl-4H-1-benzopyran-4-one are not extensively documented, related chromone (B188151) derivatives have demonstrated significant capabilities in forming stable complexes with a variety of metal ions.

Spectrophotometric Determination Techniques for Metal Ions

The formation of colored complexes between organic ligands and metal ions is a cornerstone of spectrophotometric analysis. The inherent chromophoric nature of the 4H-1-benzopyran-4-one scaffold, which can be enhanced by the presence of auxochromes like the amino group, makes its derivatives promising reagents for the colorimetric determination of metal ions.

Principles of Colorimetric Complex Formation and Detection

The principle underlying the use of 2-amino-6-methyl-4H-1-benzopyran-4-one and its analogs in spectrophotometry lies in the formation of a metal-ligand complex that exhibits a distinct absorption spectrum, typically in the visible region, which is different from that of the free ligand. This change in the absorption spectrum upon complexation allows for the quantitative determination of the metal ion concentration. The intensity of the color produced is directly proportional to the concentration of the metal ion, following the Beer-Lambert law.

The complexation reaction leads to a shift in the wavelength of maximum absorbance (λmax) and an increase in the molar absorptivity, which enhances the sensitivity of the method. For example, a sensitive spectrophotometric assay for 2-aminophenols involves their dimerization in the presence of ferric ions to form a colored dye, demonstrating the potential for amino-substituted aromatic compounds to be used in colorimetric detection. nih.gov

Optimization of Reaction Conditions and Analytical Parameters

To develop a robust spectrophotometric method, several experimental parameters must be optimized to ensure maximum color development, stability, and sensitivity. These parameters typically include:

pH: The pH of the solution plays a crucial role as it affects both the charge of the ligand and the metal ion species present, thereby influencing the stability of the complex.

Reagent Concentration: An adequate excess of the chelating agent is necessary to ensure the complete complexation of the metal ion.

Solvent: The choice of solvent can affect the solubility of the complex and its molar absorptivity.

Temperature and Reaction Time: The rate of complex formation can be influenced by temperature, and sufficient time must be allowed for the reaction to reach equilibrium.

Interference Studies: The effect of other ions that may be present in the sample matrix must be investigated to assess the selectivity of the method.

While specific data for 2-amino-6-methyl-4H-1-benzopyran-4-one is not available, studies on related compounds provide insights into typical analytical parameters. For instance, spectrophotometric methods for amino acids using various reagents have been developed with optimized conditions for pH, reagent concentration, and temperature to achieve high sensitivity and linearity. questjournals.orgtsijournals.comjhrlmc.com

Development of Advanced Bioanalytical Probes

The development of fluorescent probes for the detection of biologically important species is a rapidly growing area of research. The 4H-1-benzopyran-4-one scaffold is a promising platform for the design of such probes due to its inherent fluorescence properties, which can be tuned by the introduction of various functional groups. The amino group, in particular, can act as a recognition site and a modulator of the photophysical properties of the molecule.

While there is no specific information on the use of 2-amino-6-methyl-4H-1-benzopyran-4-one as a bioanalytical probe, the general principles can be inferred from studies on other amino-containing fluorescent probes. These probes often operate via mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET).

The amino group in 2-amino-6-methyl-4H-1-benzopyran-4-one could potentially serve as a binding site for specific analytes. Upon binding, the electronic properties of the fluorophore would be altered, leading to a change in its fluorescence intensity or a shift in its emission wavelength. This "turn-on" or "turn-off" fluorescence response can be used for the sensitive and selective detection of the target analyte. For example, fluorescent probes based on aminoboranes have been developed for the detection of fluoride (B91410) ions and nitroaromatics. nih.gov Similarly, the chromone scaffold can be incorporated into more complex systems to create probes for specific biological targets. rsc.orgrsc.orgyoutube.comresearchgate.net

The future development of bioanalytical probes based on 2-amino-6-methyl-4H-1-benzopyran-4-one would require systematic studies to evaluate its photophysical properties, its binding affinity and selectivity for various analytes, and its performance in complex biological matrices.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Targets and Pathways

While the broader class of chromones has been investigated for a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, the specific biological targets and pathways modulated by 2-amino-6-methylchromone remain largely uncharted territory. nih.govijrpc.comnih.gov Future research should prioritize the systematic elucidation of its molecular interactions to uncover novel therapeutic applications.

Initial research has hinted at potential anticancer properties. For instance, derivatives of the closely related 2-aminochromone have been synthesized and evaluated for their activity against various cancer cell lines. Molecular docking studies of some 2-aminochromone-based triazole derivatives have suggested potential inhibition of dual-specificity tyrosine-regulated kinase 2 (DYRK2), a target implicated in cancer progression. This provides a valuable lead for investigating whether 2-amino-6-methylchromone or its derivatives can also act as kinase inhibitors. nih.gov Kinases such as protein kinase CK2 and c-Jun N-terminal kinase (JNK) are other potential targets, given that various chromone (B188151) derivatives have shown inhibitory activity against them. nih.govmdpi.com

Computational target fishing and predictive modeling are powerful tools to guide these explorations. nih.govnih.gov By employing in silico methods, researchers can generate hypotheses about the potential protein targets of 2-amino-6-methylchromone based on its structural features. These predictions can then be validated through in vitro and in vivo experiments, accelerating the discovery of its mechanism of action. Techniques like reverse docking, which screens a compound against a library of known protein structures, can be particularly useful in identifying potential binding partners. nih.gov

Furthermore, the structural similarity to other bioactive pyran derivatives, such as 3-hydroxy-6-methyl-4H-pyran-4-one derivatives that inhibit Pseudomonas aeruginosa biofilm formation, suggests that 2-amino-6-methylchromone could be explored for its antimicrobial and anti-biofilm properties .

Development of Advanced Synthetic Strategies for Complex Derivatives

The functional groups of 2-amino-6-methylchromone—the 2-amino group, the C-H bonds on the aromatic ring, and the methyl group—provide multiple handles for synthetic modification. The development of advanced synthetic strategies to create complex and diverse derivatives is crucial for establishing robust structure-activity relationships (SAR) and optimizing lead compounds.

Functionalization of the chromone core offers another avenue for creating chemical diversity. Modern synthetic methods, such as C-H activation and cross-coupling reactions, can be employed to introduce a variety of substituents onto the benzene (B151609) ring. These strategies allow for the late-stage diversification of the scaffold, which is highly advantageous in medicinal chemistry programs. nih.gov

Click chemistry has emerged as a powerful tool for the rapid synthesis of complex molecules. The synthesis of 2-aminochromone-based N,N-bis-1,2,3-triazole derivatives demonstrates the utility of this approach for generating libraries of compounds for biological screening. This strategy can be readily adapted to 2-amino-6-methylchromone to create novel hybrid molecules with potentially enhanced or novel biological activities.

Finally, the development of one-pot synthesis methods for chromone derivatives can streamline the production of compound libraries and facilitate more rapid SAR studies. nih.gov

Integration of Multi-Omics Data with Computational Predictions

The era of systems biology offers unprecedented opportunities to understand the complex effects of small molecules on biological systems. Integrating multi-omics data—such as genomics, transcriptomics, proteomics, and metabolomics—with computational predictions can provide a holistic view of the cellular response to 2-amino-6-methylchromone and its derivatives. nygen.ionih.govnashbio.com

This integrated approach can help to:

Identify on-target and off-target effects: By analyzing changes in gene expression, protein levels, and metabolite concentrations following treatment with the compound, researchers can identify the primary biological pathways affected. nih.gov

Uncover mechanisms of action: Multi-omics data can reveal the downstream consequences of target engagement, providing a more complete picture of the compound's mechanism of action. nygen.io

Discover biomarkers of response: Identifying molecular signatures that correlate with sensitivity or resistance to the compound can aid in patient stratification for future clinical trials. nashbio.com

Refine computational models: Experimental data from multi-omics studies can be used to train and validate computational models, improving the accuracy of future predictions. nih.gov

Pipelines like COMO (Constraint-based Optimization of Metabolic Objectives) provide a framework for integrating multi-omics data to construct context-specific metabolic models and predict drug targets. nih.gov Such an approach could be applied to study the effects of 2-amino-6-methylchromone in various disease models, such as cancer or neurodegenerative diseases.

Design of Multi-Targeting Agents Based on the Chromone Scaffold

The inherent ability of the chromone scaffold to interact with multiple biological targets makes it an ideal starting point for the design of multi-target-directed ligands (MTDLs). nih.govarxiv.org This strategy is particularly relevant for complex multifactorial diseases like neurodegenerative disorders and cancer, where targeting a single pathway may be insufficient. rsc.org

Neurodegenerative diseases , such as Alzheimer's and Parkinson's, are characterized by a complex interplay of pathological events, including protein aggregation, oxidative stress, and neuroinflammation. nih.govrsc.org The chromone scaffold has been successfully utilized to develop MTDLs that simultaneously inhibit key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO), while also possessing antioxidant and anti-amyloid aggregation properties. rsc.org Starting with 2-amino-6-methylchromone, medicinal chemists can design and synthesize derivatives that incorporate pharmacophores known to interact with these targets. For example, linking the 2-amino group to moieties known to inhibit cholinesterases or MAO could yield potent dual-action agents. Recent studies on other chromone derivatives have demonstrated the potential of this approach to yield compounds with neuroprotective effects. nih.gov

In the context of cancer therapy , combining different mechanisms of action in a single molecule can help to overcome drug resistance. For instance, a derivative of 2-amino-6-methylchromone could be designed to inhibit a specific kinase while also inducing apoptosis or inhibiting angiogenesis. The development of deep generative chemistry models like POLYGON offers a novel computational approach to design polypharmacology drugs that can simultaneously inhibit multiple protein targets. nih.gov

The design of such multi-targeting agents requires a deep understanding of the structure-activity relationships for each target and the ability to balance the potencies at each target within a single molecule. This represents a significant but rewarding challenge for medicinal chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.